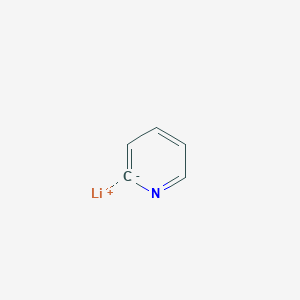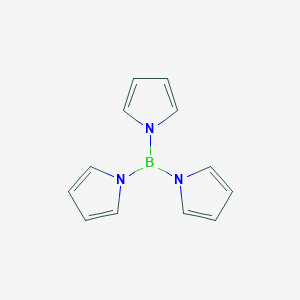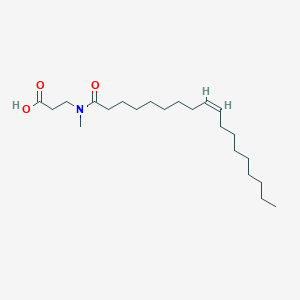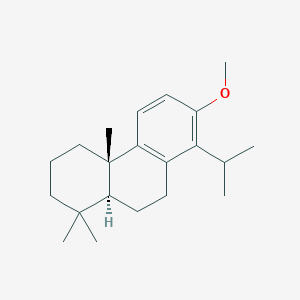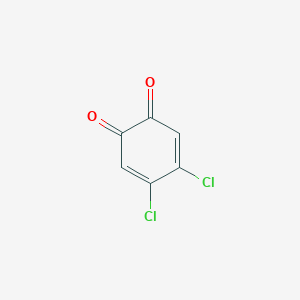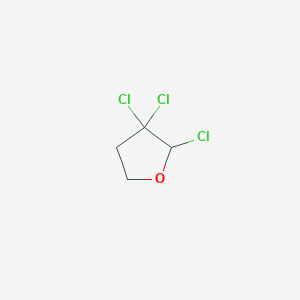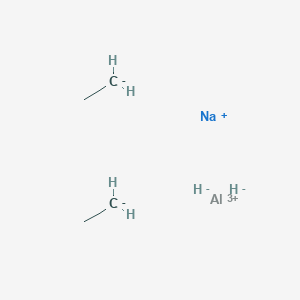
Sodium aluminum diethyldihydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium aluminum diethyldihydride (NaAlH4) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of hydrogen storage. It is a white, crystalline powder that is highly reactive and can be synthesized using various methods. In
Mécanisme D'action
Sodium aluminum diethyldihydride is a strong reducing agent that can donate hydride ions (H-) to various organic compounds, resulting in the reduction of the organic compound and the formation of aluminum oxide (Al2O3) and hydrogen gas (H2). The mechanism of action involves the transfer of hydride ions from Sodium aluminum diethyldihydride to the organic compound, resulting in the formation of an alkoxide intermediate, which then undergoes hydrolysis to form the reduced organic compound.
Biochemical and Physiological Effects:
Sodium aluminum diethyldihydride is highly reactive and can cause severe burns and eye damage upon contact with skin or eyes. It is also toxic when ingested or inhaled and can cause respiratory problems. Due to its high reactivity, Sodium aluminum diethyldihydride should be handled with extreme caution and in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium aluminum diethyldihydride has several advantages for lab experiments, including its high reactivity, low cost, and ease of synthesis. However, it also has several limitations, including its air and moisture sensitivity, which requires it to be handled in an inert atmosphere, and its potential for explosive decomposition when exposed to heat or moisture.
Orientations Futures
There are several future directions for research on Sodium aluminum diethyldihydride, including the development of new synthesis methods that are more efficient and environmentally friendly, the optimization of its hydrogen storage properties, and the exploration of its potential applications in other fields, such as catalysis and energy storage.
In conclusion, Sodium aluminum diethyldihydride is a highly reactive chemical compound that has gained significant interest in scientific research due to its potential applications in the field of hydrogen storage. It can be synthesized using various methods and has been studied for its potential use as a reducing agent in organic synthesis. However, it also has several limitations and should be handled with extreme caution. There are several future directions for research on Sodium aluminum diethyldihydride, including the development of new synthesis methods and the optimization of its hydrogen storage properties.
Méthodes De Synthèse
Sodium aluminum diethyldihydride can be synthesized using various methods, including the reaction between sodium hydride (NaH) and aluminum chloride (AlCl3), the reaction between sodium borohydride (NaBH4) and aluminum chloride, and the reaction between sodium hydride and aluminum powder. The most commonly used method is the reaction between NaH and AlCl3, which involves the reduction of aluminum chloride by sodium hydride in anhydrous diethyl ether.
Applications De Recherche Scientifique
Sodium aluminum diethyldihydride has been widely studied for its potential applications in the field of hydrogen storage. It is a promising candidate for hydrogen storage due to its high hydrogen content (10.6 wt%), low molecular weight, and high gravimetric and volumetric hydrogen densities. It has also been studied for its potential use as a reducing agent in organic synthesis.
Propriétés
Numéro CAS |
17836-88-3 |
|---|---|
Nom du produit |
Sodium aluminum diethyldihydride |
Formule moléculaire |
C4H12AlNa |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
aluminum;sodium;ethane;hydride |
InChI |
InChI=1S/2C2H5.Al.Na.2H/c2*1-2;;;;/h2*1H2,2H3;;;;/q2*-1;+3;+1;2*-1 |
Clé InChI |
IHDCPKOFXPTMDE-UHFFFAOYSA-N |
SMILES |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
SMILES canonique |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
Autres numéros CAS |
1767-40-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





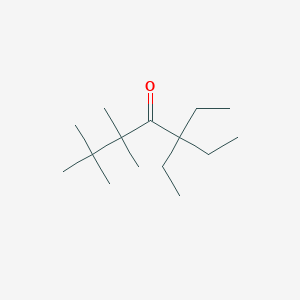

![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)
